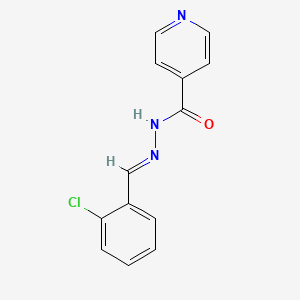

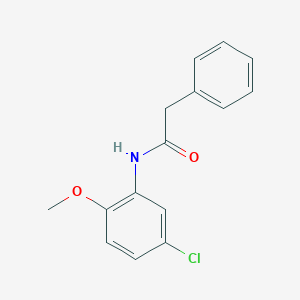

N'-(2-氯苄叉)异烟肼

描述

Synthesis Analysis

The synthesis of N'-(2-chlorobenzylidene)isonicotinohydrazide involves coupling isonicotinohydrazide with 2-chlorobenzaldehyde. This process typically occurs in the presence of a solvent such as absolute ethanol, with a catalytic amount of glacial acetic acid facilitating the reaction. The structure of synthesized compounds is confirmed using spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy (Malhotra, Sharma, & Deep, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through X-ray crystallography, which reveals the configuration of the azomethine (N=CH) bond. These molecules typically crystallize in various space groups, with the molecular geometry being further validated by DFT calculations and comparison with experimental spectroscopic data (Karrouchi et al., 2021).

Chemical Reactions and Properties

N'-(2-chlorobenzylidene)isonicotinohydrazide derivatives engage in various chemical reactions, largely due to their Schiff base nature. These reactions are pivotal in exploring their antimicrobial, anticonvulsant, and antioxidant properties. The Schiff base functionality allows these compounds to act as ligands, forming complexes with different metals, which can significantly alter their biological activities (Hao et al., 2010).

科学研究应用

抗菌和抗结核特性

N'-(2-氯苄叉)异烟肼及其衍生物表现出显着的抗菌和抗结核活性。例如,各种异烟肼衍生物已显示出对诸如金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和结核分枝杆菌H37Rv菌株等细菌的有效活性。这些发现表明这些化合物可能是开发针对结核病和其他细菌感染的新疗法的有希望的候选药物(Mardianingrum 等人,2019 年)。

抗菌和抗氧化活性

(E)-N'-(取代的苄叉)异烟肼衍生物已被合成并对其抗菌特性和清除过氧化氢的活性进行了评估。这些化合物显示出不同程度的抗菌活性和显着的抗氧化特性,表明在对抗氧化应激相关疾病和微生物感染方面具有潜在的应用(Malhotra 等人,2012 年)。

酶抑制

异烟肼衍生物已被测试其对酶的抑制作用,例如外-5'-核苷酸酶和碱性磷酸酶,这些酶与包括癌症和血管钙化在内的多种疾病有关。这些化合物已显示出对这些酶具有活性,表明在管理与这些酶相关的疾病方面具有潜在的治疗应用(Channar 等人,2017 年)。

抗惊厥特性

一些异烟肼衍生物表现出抗惊厥活性。例如,一项使用最大电休克诱发癫痫发作 (MES) 和皮下戊四唑 (scPTZ) 等癫痫模型评估各种合成化合物的研究发现,某些衍生物可提供针对癫痫发作的保护。这突出了它们在治疗癫痫或其他癫痫相关疾病中的潜在应用(Malhotra 等人,2012 年)。

抗糖尿病活性

N-异烟酰基芳基醛腙已被合成并评估其抗糖尿病活性。其中一些衍生物对 α-葡萄糖苷酶表现出显着的抑制作用,表明它们在管理糖尿病方面的潜在应用(Karrouchi 等人,2022 年)。

分子对接研究

已对各种异烟肼衍生物(包括异烟肼)进行分子对接研究,以预测它们与特定靶标(例如结核分枝杆菌烯酰基酰基载体蛋白还原酶 (InhA))的相互作用。这类研究有助于针对结核病开发靶向疗法(Mardianingrum 等人,2021 年)。

作用机制

While the exact mechanism of action for “N’-(2-chlorobenzylidene)isonicotinohydrazide” is not specified, isoniazid, a related compound, is known to inhibit the synthesis of mycoloic acids, an essential component of the bacterial cell wall . This makes it effective against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

安全和危害

Sigma-Aldrich provides “N’-(2-chlorobenzylidene)isonicotinohydrazide” to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

属性

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-12-4-2-1-3-11(12)9-16-17-13(18)10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNPCKGCEVFCOP-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(2-chlorobenzylidene)isonicotinohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)

![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)

![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)